Fmoc-N-Me-Gln(Trt)-OH

描述

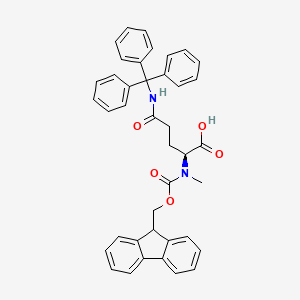

Fmoc-N-Me-Gln(Trt)-OH is a useful research compound. Its molecular formula is C40H36N2O5 and its molecular weight is 624.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Fmoc-N-Me-Gln(Trt)-OH, a derivative of glutamine, is widely utilized in peptide synthesis due to its unique properties. This compound features a N-Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a trityl (Trt) side chain protection, which enhances its stability and solubility during chemical reactions. Understanding its biological activity is crucial for applications in drug development and peptide synthesis.

- Molecular Formula : C40H36N2O5

- Molecular Weight : 624.72 g/mol

- CAS Number : 1632075-13-8

Biological Activity Overview

This compound exhibits several biological activities that make it a valuable compound in medicinal chemistry and peptide synthesis:

- Solubility and Reactivity : The presence of the Trt group allows for improved solubility in organic solvents, facilitating its use in various peptide coupling reactions. This solubility helps to prevent unwanted side reactions, particularly dehydration of the amide side chain during activation with carbodiimide reagents .

- Peptide Synthesis : This compound is employed as a building block in solid-phase peptide synthesis (SPPS). Its use has been shown to yield purer peptides compared to other glutamine derivatives, as it minimizes the formation of by-products during synthesis .

- Stability : The Fmoc protecting group provides stability against hydrolysis under mild conditions, which is beneficial for maintaining the integrity of sensitive amino acids during synthesis processes .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound in the synthesis of neurotrophic peptides resulted in higher yields and purity compared to traditional methods using unprotected glutamine. The research highlighted that the trityl protection effectively prevented side reactions that typically occur with standard glutamine derivatives .

Case Study 2: Inhibition Studies

Research involving the incorporation of this compound into peptide inhibitors showed promising results in inhibiting specific proteases. The modified peptides exhibited enhanced binding affinity due to the structural stability provided by the trityl group, which maintained the conformation necessary for effective interaction with target proteins .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Solubility | High solubility in common organic solvents enhances reaction efficiency. |

| Stability | Resistant to hydrolysis under mild conditions, preserving amino acid integrity. |

| Peptide Purity | Yields purer peptides compared to other derivatives due to reduced side reactions. |

| Inhibition Potential | Effective in enhancing binding affinity in protease inhibition studies. |

科学研究应用

Peptide Synthesis

Fmoc-N-Me-Gln(Trt)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptide structures.

- Advantages of Fmoc Chemistry:

- Rapid and efficient synthesis of peptides.

- Compatibility with various functional groups, including phosphorylated and glycosylated peptides.

- Automation-friendly due to the simplicity of the deprotection process.

Table 1: Comparison of Fmoc and Boc Methods

| Feature | Fmoc Method | Boc Method |

|---|---|---|

| Deprotection Agent | Base (e.g., piperidine) | Acid (e.g., TFA) |

| Reaction Conditions | Mild | Harsh |

| Compatibility | High | Limited |

| Automation | Easy | Difficult |

Drug Development

In pharmaceutical research, this compound is instrumental in designing peptide-based drugs. Its ability to introduce specific amino acids into peptide sequences makes it valuable for developing therapeutic agents targeting specific biological pathways.

- Case Study: Peptide Hormones

- Researchers have synthesized analogs of peptide hormones using this compound to enhance their stability and bioactivity.

- Example: Modifications of insulin peptides to improve receptor binding affinity.

Bioconjugation

Bioconjugation involves linking peptides to other biomolecules, enhancing their therapeutic efficacy. This compound serves as a versatile reagent in these processes.

- Applications:

- Targeted drug delivery systems where peptides are conjugated to antibodies or nanoparticles.

- Development of diagnostic agents that require stable peptide linkages.

Protein Engineering

In protein engineering, this compound is used to modify amino acid sequences for improved protein functionality and stability.

- Example: Enzyme Engineering

- Researchers have employed this compound to create enzyme variants with enhanced catalytic properties by incorporating non-natural amino acids into active sites.

Research Findings and Insights

Recent advancements in Fmoc SPPS have led to increased efficiency in synthesizing complex peptides:

- A study highlighted that the use of Fmoc chemistry has significantly reduced synthesis time while improving peptide quality, making it the preferred method in medicinal chemistry .

- The continuous development of new Fmoc building blocks has expanded the range of synthetic peptides entering clinical trials .

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45)/t36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAUSWDYZJQCPJ-BHVANESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。